molecular formula C19H25N3OS B2727372 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235636-40-4

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2727372
CAS No.: 1235636-40-4
M. Wt: 343.49
InChI Key: QRNPSUPKDDQPCE-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a benzyl group, a piperidine ring substituted at the 4-position with a methylurea moiety, and a thiophen-3-ylmethyl group attached to the piperidine nitrogen. This structure combines aromatic (benzyl, thiophene), heterocyclic (piperidine), and hydrogen-bonding (urea) functionalities, making it a candidate for exploring interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-benzyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(20-12-16-4-2-1-3-5-16)21-13-17-6-9-22(10-7-17)14-18-8-11-24-15-18/h1-5,8,11,15,17H,6-7,9-10,12-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPSUPKDDQPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the urea linkage.

  • Step 1: Synthesis of Piperidine Derivative

      Reagents: Piperidine, benzyl chloride

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

      Reaction: Piperidine reacts with benzyl chloride to form N-benzylpiperidine.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₉H₂₃N₃O₂S 381.47 g/mol Thiophen-3-ylmethyl, benzyl Sulfur-containing heterocycle may enhance lipophilicity and metabolic stability. N/A
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea C₂₀H₂₂ClN₃O 363.87 g/mol 4-Chlorophenyl Chlorine substituent increases electronegativity, potentially improving target binding.
1-Benzyl-3-[(4-fluorophenyl)methyl]urea C₁₅H₁₅FN₂O 258.29 g/mol 4-Fluorophenylmethyl Fluorine enhances metabolic stability and solubility due to high electronegativity.
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) C₃₀H₃₂N₈O₂ 536.63 g/mol Indole, pyrazolopyrimidine, morpholine Complex heterocyclic system likely improves selectivity for kinase targets.
1-Benzoyl-3-(4-n-butylphenyl)thiourea C₁₉H₂₂N₂OS 326.45 g/mol Benzoyl, 4-n-butylphenyl, thiourea Thiourea (C=S) offers distinct hydrogen-bonding and metal-chelating capabilities.
N-(4-chlorophenyl)-N′-[1-(phenylmethyl)-4-piperidinyl]urea C₂₀H₂₂ClN₃O 363.87 g/mol 4-Chlorophenyl, benzyl Similar to the target compound but lacks thiophene; chlorine may alter pharmacokinetics.

Key Observations :

Structural Diversity :

  • The thiophene group in the target compound distinguishes it from analogs with halogenated aryl groups (e.g., 4-chlorophenyl in , 4-fluorophenyl in ). Thiophene’s aromaticity and lower electronegativity compared to halogens may enhance membrane permeability but reduce aqueous solubility .
  • Piperidine Substitution : The methylurea group at the 4-position of the piperidine ring is conserved in many analogs, suggesting its role as a scaffold for urea-based interactions.

Physicochemical Properties :

  • Molecular Weight : The target compound (381.47 g/mol) falls within the range of drug-like molecules, whereas analogs like compound 31 (536.63 g/mol) may face challenges in bioavailability due to higher molecular weight .
  • Electron-Withdrawing Effects : Halogen substituents (Cl, F) in and increase polarity and metabolic stability, while the thiophene’s sulfur atom could influence cytochrome P450 interactions .

Functional Implications: Thiourea vs. Heterocyclic Additions: Compound 31 incorporates indole and pyrazolopyrimidine moieties, likely enhancing selectivity for kinase or G-protein-coupled receptors (GPCRs) .

Synthetic Considerations: The synthesis of urea derivatives often involves reductive amination (e.g., compound 31 in ) or carbodiimide-mediated coupling.

Research Findings and Gaps

  • Biological Activity : While the evidence lacks direct data on the target compound, analogs like the benzohomoadamantane-based urea in show in vitro and in vivo evaluation for viscera-targeted activity. The thiophene-containing compound may similarly benefit from preclinical profiling.

Biological Activity

1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H24N2OS\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{OS}

This structure includes a benzyl group, a piperidine moiety, and a thiophene ring, which contribute to its unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Here are the key areas of investigation:

1. Antimicrobial Activity

Studies have shown that urea derivatives often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro assays on different cancer cell lines. Research indicates that derivatives similar to this compound show moderate to potent activity in inhibiting cell proliferation in lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The efficacy is often measured by IC50 values, with some compounds exhibiting values as low as 0.004 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar urea derivatives have been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : The ability to modulate neurotransmitter receptors may explain some neurological effects observed in preliminary studies.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of urea derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on antiproliferative effects, derivatives were tested against various cancer cell lines. The results highlighted that certain modifications to the urea structure enhanced activity against specific types of cancer cells, suggesting a structure–activity relationship that could guide future drug development .

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